Mavacoxib

Vue d'ensemble

Description

Mavacoxib, also known by the trade name Trocoxil, is a veterinary drug used to treat pain and inflammation in dogs with degenerative joint disease . It is a COX-2 inhibitor . Mavacoxib, along with other COX-2 selective inhibitors, celecoxib, valdecoxib, and parecoxib, were discovered by a team at the Searle division of Monsanto .

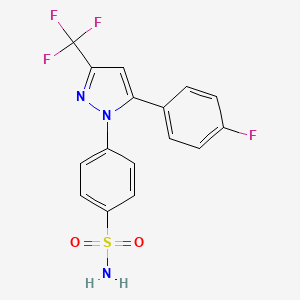

Molecular Structure Analysis

The structure of Mavacoxib has been confirmed by use of elemental analysis and spectroscopic methods such as UV, IR, NMR (1H, 13C, and 19F), and MS . The crystal structure has been confirmed by use of X-ray diffraction, (powder and single crystal), Differential scanning calorimetry, and Thermal analysis .Chemical Reactions Analysis

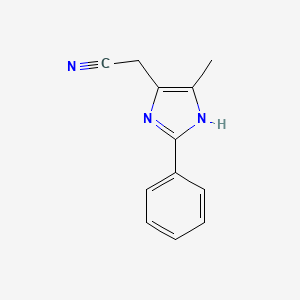

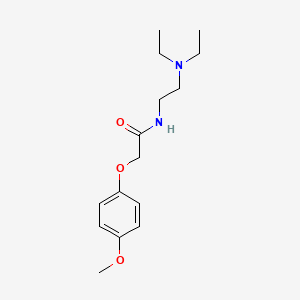

Mavacoxib is a diarylsubstituted pyrazole . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Physical And Chemical Properties Analysis

Mavacoxib is highly lipid but very poorly water-soluble . It has a molecular weight of 385.34 g·mol−1 .Applications De Recherche Scientifique

Treatment of Degenerative Joint Disease in Dogs

Mavacoxib is used as an active substance in Trocoxil, a chewable tablet for dogs . It is intended for the treatment of pain and inflammation associated with degenerative joint disease in dogs where continuous treatment exceeding one month is indicated . It provides relief of pain and inflammation in dogs with this disease .

Chronic Pain and Inflammation Management

Mavacoxib is used in the treatment of chronic pain and inflammation associated with osteoarthritis in dogs . It is a specific inhibitor of the inducible form of cycloxygenase .

Monthly Treatment for Dogs

Trocoxil, which contains Mavacoxib, is a monthly treatment where the initial dose is given in accordance with the posology on the SPC, repeated 14 days later and then monthly dosed for up to a maximum of 7 consecutive doses (6.5 months) .

Comparative Efficacy in Acute Gout

While not directly applied, Mavacoxib, as a selective cyclo-oxygenase-2 inhibitor, has been compared with traditional non-selective NSAIDs in the treatment of acute gout . The study suggests that cyclo-oxygenase-2 inhibitors may confer a greater benefit .

Anti-Tumorigenic Effects

Mavacoxib has been studied for its anti-tumorigenic effects . It has been found to be cytotoxic to a panel of human and canine osteosarcoma, mammary and bladder carcinoma cancer cell lines . It can induce apoptosis and inhibit the migration of these cells .

Veterinary Medicine

Mavacoxib is used in veterinary medicine, specifically in the treatment of dogs. It is used in the form of chewable tablets, which are available in five different strengths (6 mg, 20 mg, 30 mg, 75 mg, 95 mg) . The tablets are intended for the treatment of pain and inflammation associated with degenerative joint disease in dogs .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZNQDOUNXBMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168880 | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mavacoxib | |

CAS RN |

170569-88-7 | |

| Record name | Mavacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mavacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT7X7SR77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

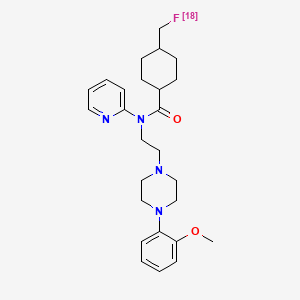

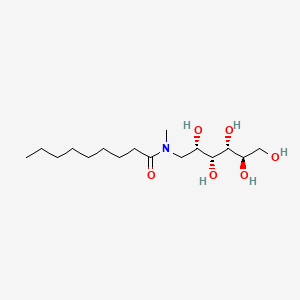

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mavacoxib?

A1: Mavacoxib is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, mavacoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does mavacoxib exhibit any selectivity for COX-2 over COX-1?

A2: Yes, mavacoxib demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to mavacoxib's anti-tumor effects?

A3: Research suggests that mavacoxib might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of mavacoxib?

A4: Mavacoxib is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of mavacoxib?

A5: Yes, several studies describe efficient synthetic routes for mavacoxib. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for mavacoxib production.

Q6: How is mavacoxib absorbed and distributed in the body?

A6: Mavacoxib is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of mavacoxib increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is mavacoxib metabolized and excreted?

A8: Mavacoxib undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of mavacoxib?

A9: Yes, population pharmacokinetic studies have identified breed differences in mavacoxib pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of mavacoxib been evaluated in vitro?

A10: In vitro studies have demonstrated mavacoxib's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of mavacoxib?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate mavacoxib's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has mavacoxib's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed mavacoxib's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate mavacoxib's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess mavacoxib's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of mavacoxib in dogs?

A14: While mavacoxib is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer mavacoxib according to the recommended dosage regimen to minimize the risk of adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.